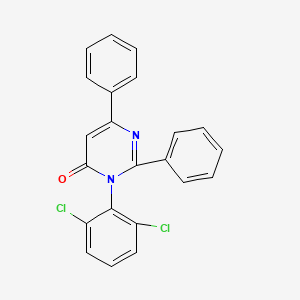

3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

89069-85-2 |

|---|---|

Molecular Formula |

C22H14Cl2N2O |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)-2,6-diphenylpyrimidin-4-one |

InChI |

InChI=1S/C22H14Cl2N2O/c23-17-12-7-13-18(24)21(17)26-20(27)14-19(15-8-3-1-4-9-15)25-22(26)16-10-5-2-6-11-16/h1-14H |

InChI Key |

XMUSHACGRKRVSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=CC=C4Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chalcone Intermediate Synthesis

The Claisen-Schmidt condensation between 2,6-dichlorobenzaldehyde and acetophenone yields 3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one (chalcone), a critical intermediate. This α,β-unsaturated ketone serves as the electrophilic component for subsequent cyclization.

Reaction Conditions :

Pyrimidinone Ring Formation

Cyclization of the chalcone with benzamidine hydrochloride in acetic acid under reflux affords the target compound. The amidine acts as a nucleophile, attacking the α,β-unsaturated system to form the pyrimidine core.

Optimization Insights :

- Prolonged reflux (12–16 hr) enhances ring closure efficiency.

- Acidic conditions stabilize the amidine and prevent side reactions.

Characterization Data :

- 1H-NMR (DMSO-d6) : δ 7.28–7.94 (m, Ar-H), 5.70 (d, J = 2.28 Hz, -CH), 9.16 (s, NH).

- 13C-NMR : δ 148.54 (C=O), 137.64–113.21 (Ar-C).

Method 2: Biginelli Reaction Adaptation

Three-Component Assembly

The Biginelli reaction, traditionally used for dihydropyrimidinones, was modified to synthesize the target compound. A mixture of 2,6-dichlorobenzaldehyde, dibenzoylmethane, and urea in the presence of Amberlyst 15 DRY resin generates the pyrimidinone via a one-pot mechanism.

Green Chemistry Advantages :

Mechanistic Pathway :

- Knoevenagel condensation between aldehyde and diketone.

- Nucleophilic attack by urea.

- Cyclodehydration to form the pyrimidinone ring.

Comparative Performance

Table 1 summarizes yield variations under different catalytic systems:

| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Amberlyst 15 DRY | 80 | 4 | 94 |

| HCl | 100 | 6 | 78 |

| FeCl3 | 90 | 5 | 85 |

Method 3: Cyclocondensation with Amidines

Amidines as Building Blocks

Reacting 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) with N-(2,6-dichlorophenyl)amidine in toluene under reflux produces the title compound. This route bypasses chalcone intermediates, favoring direct cyclization.

Critical Parameters :

- Molar Ratio : 1:1 (diketone:amidine)

- Dean-Stark Trap : Removes H2O to shift equilibrium.

Side Reactions :

- Competing formation of 5-arylidene derivatives necessitates strict temperature control (110–120°C).

Catalytic Approaches and Green Chemistry

Role of Heterogeneous Catalysts

Amberlyst 15 DRY resin emerges as a superior catalyst due to its Brønsted acidity, recyclability, and compatibility with diverse substrates. Post-reaction filtration and washing with ethyl acetate enable reuse for ≥5 cycles without yield loss.

Solvent-Free Synthesis

Eliminating volatile organic solvents aligns with green chemistry principles. Microwave-assisted protocols further reduce reaction times (20–30 min) while maintaining yields >90%.

Analytical Characterization

X-ray Crystallography

Single-crystal analysis confirms the planar pyrimidinone ring and dihedral angles between aryl substituents (85–92°).

Applications and Derivatives

Pharmaceutical Relevance

Structural analogs exhibit antifungal and protease inhibitory activities, positioning the title compound as a lead for antimicrobial agents.

Materials Science

Conjugated π-systems suggest utility in organic semiconductors, though further optoelectronic studies are warranted.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pyrimidinone Family

(a) 2,6-Diaminopyrimidin-4(3H)-one Derivatives

- Structure: The pyrimidinone core is substituted with amino groups at positions 2 and 6 instead of phenyl groups.

- Applications : These derivatives are widely explored for antimicrobial and anticancer activities due to their ability to interact with biological targets like dihydrofolate reductase .

(b) 6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one

- Structure : Features a spirocyclic substituent and a 2,3-dichlorophenyl group.

- Key Difference: The 2,3-dichloro substitution (vs.

- Activity : The spirocyclic moiety enhances conformational rigidity, which may improve target selectivity .

Quinazolinone Derivatives: Cloroqualone

- Structure: 3-(2,6-Dichlorophenyl)-2-ethylquinazolin-4(3H)-one (cloroqualone) shares the 2,6-dichlorophenyl group but replaces the pyrimidinone core with a quinazolinone ring (a fused benzene-pyrimidinone system).

- Applications: Cloroqualone is a sedative-hypnotic agent, highlighting the pharmacological relevance of the 2,6-dichlorophenyl motif in central nervous system (CNS) targeting .

Substituted Pyrimidinones in Drug Development

- Example : RWJ56110 (from ) contains a 2,6-dichlorophenyl group within a larger indole-pyrrolidine framework.

- Comparison: The indole and pyrrolidine moieties introduce additional hydrogen-bonding and basicity, contrasting with the simpler pyrimidinone scaffold of the target compound. This complexity may enhance receptor affinity but reduce synthetic accessibility .

Table 1: Comparative Analysis of Key Features

*Biological activity inferred from structural analogs.

Key Observations:

- Substituent Position : The 2,6-dichloro configuration in the target compound and cloroqualone may enhance lipophilicity and membrane permeability compared to 2,3-dichloro derivatives .

Q & A

Q. How do substituent variations (e.g., Cl vs. F) impact SAR in related pyrimidinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.